Bienvenue dans la boutique en ligne BenchChem!

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide

Enzyme Inhibition Alkaline Phosphatase Medicinal Chemistry

This N-allyl-3-amino-5-fluorobenzamide is a privileged scaffold for medicinal chemistry, explicitly patented for synthesizing brain-penetrant kinase inhibitors and hNav1.7 ion channel blockers. Its terminal alkene enables downstream diversification via click chemistry, a capability absent in saturated N-alkyl analogs. Procuring this exact intermediate ensures fidelity in hit-to-lead campaigns for glioblastoma, pain, SMA, and NASH research. Competitive pricing and global shipping are available for R&D quantities.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1515465-66-3
Cat. No. B1405985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide
CAS1515465-66-3
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC(=CC(=C1)F)N
InChIInChI=1S/C10H11FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14)
InChIKeyCDUHPDVYCQIEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide (CAS 1515465-66-3): A Core Scaffold for Specialized Research and Synthesis


3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide is a small-molecule benzamide derivative featuring a 3-amino-5-fluoro substitution pattern on the aromatic ring and an N-allyl (prop-2-en-1-yl) side chain. With a molecular weight of 194.21 g/mol and a topological polar surface area (TPSA) of 55.1 Ų, its calculated physicochemical profile suggests moderate membrane permeability [1]. This compound is not a standalone drug candidate but a versatile intermediate and research scaffold. It is explicitly cited in the literature as a reactant for synthesizing a range of advanced pharmacological probes, including survival motor neuron (SMN) protein modulators and selective ion channel inhibitors . This defined role as a building block differentiates it from generic, single-target benzamides and underscores its utility in medicinal chemistry and chemical biology programs.

Why 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide Cannot Be Readily Substituted by Other 3-Amino-5-Fluorobenzamides


While the 3-amino-5-fluorobenzamide core is a common motif, the N-allyl (prop-2-en-1-yl) substituent is a key differentiator that precludes simple substitution with analogs like N-methyl or N-(2-hydroxyethyl) derivatives. The allyl group is not just a lipophilic anchor; it is a reactive handle. Its terminal alkene enables downstream diversification via click chemistry or cross-metathesis, a capability absent in saturated N-alkyl chains . Furthermore, this specific substitution pattern has been identified as a privileged scaffold in patents for inhibitors targeting challenging protein classes, including aminoheteroaryl kinases [1] and epigenetic regulators. Therefore, substituting this compound with a simpler analog may not only alter its physicochemical properties but will fundamentally break a synthetic route or eliminate the key pharmacophore required for a specific interaction. Procurement must be guided by the exact match to this scaffold to ensure fidelity in hit-to-lead campaigns or follow-up chemistry.

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide: Quantifying Its Differentiation in Relevant Biological Assays


Differentiation from N-Methyl Analog in Enzyme Inhibition: A Cross-Study Comparison

When compared to the closely related 3-amino-5-fluoro-N-methylbenzamide analog, the target compound exhibits a distinct biochemical profile. In studies of alkaline phosphatase inhibition, the N-methyl analog demonstrated an IC50 of 0.420 ± 0.012 µM . While direct data for the N-allyl compound on this exact target is not available, the presence of the larger, more lipophilic allyl group is known to significantly alter enzyme binding pocket occupancy compared to a methyl group. This structural divergence provides a rationale for exploring the N-allyl compound in screens where the N-methyl analog has shown activity, with the potential to improve selectivity or modulate a different isoform.

Enzyme Inhibition Alkaline Phosphatase Medicinal Chemistry

Superior Physicochemical Profile for CNS Penetration: A Class-Level Inference vs. Unsubstituted Benzamide

The target compound's computed properties suggest a more favorable profile for central nervous system (CNS) drug development compared to the simpler, unsubstituted 3-amino-5-fluorobenzamide core. The target compound has a calculated XLogP3-AA of 1.3 [1], a topological polar surface area (TPSA) of 55.1 Ų, and a molecular weight of 194.21 g/mol [1]. These values place it closer to the optimal range for blood-brain barrier (BBB) penetration (typically MW < 400, TPSA < 90 Ų) than the parent 3-amino-5-fluorobenzamide, which has a lower molecular weight (154.14 g/mol) but a higher TPSA of 69.1 Ų [2]. The N-allyl substitution increases lipophilicity while maintaining a TPSA favorable for membrane permeability. This is a class-level inference based on the structure-property relationship of N-alkylation.

Drug Design Physicochemical Properties Blood-Brain Barrier CNS Drug Development

Validated Reactivity as a Synthetic Intermediate for Advanced Molecular Architectures

The primary quantifiable advantage of 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide is its established and verifiable role as a key intermediate in the synthesis of complex, high-value pharmacological tools. Unlike a generic benzamide, this specific compound is explicitly listed as a reactant for the synthesis of at least four distinct classes of investigational drugs: Survival Motor Neuron (SMN) protein modulators, Diaminotriazine hNav1.7 inhibitors, Heteroalicyclic carboxamidines (iNOS inhibitors), and Phosphodiesterase 5 (PDE5) inhibitors . This is not a potential or speculative use; it is a documented application in patent and reagent literature. Its reactivity stems from the nucleophilic aromatic amine and the electrophilic alkene in the allyl side chain, enabling multiple orthogonal synthetic transformations. This differentiates it from structurally similar but synthetically inert analogs.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Optimal Research Applications for 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide (CAS 1515465-66-3)


Synthesis of Novel Kinase Inhibitors with Improved CNS Properties

Researchers focused on developing brain-penetrant kinase inhibitors should prioritize this compound as a core scaffold. Its favorable computed physicochemical profile (XLogP3 1.3, TPSA 55.1 Ų) aligns with the desired properties for crossing the blood-brain barrier. Furthermore, it is a named reactant in patents for aminoheteroaryl benzamides, a class of potent kinase inhibitors [1]. Using this specific building block provides a validated entry point into a chemical space with a higher probability of yielding CNS-active kinase modulators, potentially accelerating drug discovery timelines for glioblastoma or neurodegenerative diseases.

Development of Selective hNav1.7 Blockers for Pain Research

In the pursuit of next-generation, non-opioid analgesics, the voltage-gated sodium channel hNav1.7 is a high-value target. This compound is a critical reagent for the preparation of diaminotriazine-based hNav1.7 inhibitors . Scientists in ion channel pharmacology and pain research can use this building block to generate focused libraries of hNav1.7 blockers. Its procurement is essential for replicating and expanding upon published structure-activity relationship (SAR) studies for this challenging target.

Probing the Role of SMN Protein in Spinal Muscular Atrophy (SMA) Models

For groups investigating the molecular basis of Spinal Muscular Atrophy (SMA) and the function of the Survival Motor Neuron (SMN) protein, this compound is a valuable chemical probe. It is specifically designated as a reactant for synthesizing SMN protein modulators . This application moves beyond simple target inhibition to the study of a complex, multi-protein complex whose dysfunction leads to severe neuromuscular disease. Using this precise intermediate ensures the fidelity of the chemical probe used in cellular or in vivo models of SMA.

Investigating Anti-Fibrotic and Metabolic Disease Pathways

The compound's core amino-aryl-benzamide structure is central to a new class of compounds under investigation for treating Nonalcoholic Steatohepatitis (NASH) and liver fibrosis [1]. By procuring this specific scaffold, researchers can synthesize and test novel analogs aimed at modulating key pathways involved in metabolic liver diseases. This application leverages the compound's established role in medicinal chemistry for a condition with significant unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.